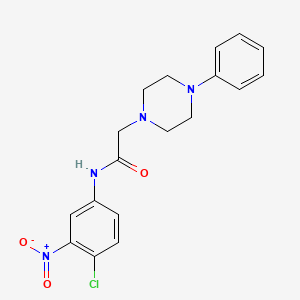

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide

Description

N-(4-Chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide (IUPAC name: N-(4-chloro-3-nitrophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide) is a synthetic acetamide derivative characterized by a 4-chloro-3-nitrophenyl group linked to an acetamide backbone, which is further substituted with a 4-phenylpiperazinyl moiety . The compound’s structure combines electron-withdrawing groups (chloro, nitro) with a piperazine ring, a feature commonly associated with enhanced bioavailability and central nervous system (CNS) penetration in medicinal chemistry.

Properties

IUPAC Name |

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O3/c19-16-7-6-14(12-17(16)23(25)26)20-18(24)13-21-8-10-22(11-9-21)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHURAEQGIWGWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Nitration: The nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline.

Acylation: The acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride to form N-(4-chloro-3-nitrophenyl)-2-chloroacetamide.

Substitution: The substitution of the chlorine atom in N-(4-chloro-3-nitrophenyl)-2-chloroacetamide with 4-phenylpiperazine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

Reduction: N-(4-chloro-3-aminophenyl)-2-(4-phenylpiperazino)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-chloro-3-nitrobenzoic acid and 4-phenylpiperazine.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

Materials Science: Investigation of its properties for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: Research into its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical tool or therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as receptors, enzymes, or ion channels. The compound’s structure suggests it could modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural elements are compared below with analogs from the evidence:

Table 1: Structural Comparison of Acetamide Derivatives

Pharmacological and Physicochemical Implications

Electron-Withdrawing Substituents: The nitro group in the target compound may enhance electrophilic reactivity compared to analogs with methoxy (e.g., compound 38) or trifluoromethyl (e.g., 3B3-031865) groups. This could influence metabolic stability or target binding .

Piperazine vs. Other Heterocycles :

- Piperazine-containing analogs (target compound, 3B3-031865, JS-2973) are more likely to exhibit CNS activity due to the ring’s ability to cross the blood-brain barrier .

- In contrast, morpholine (JS-2973) or quinazoline-sulfonyl (compound 38) derivatives may prioritize peripheral targets due to altered solubility or steric effects .

Anticancer Activity :

- While the target compound lacks a sulfonyl or quinazoline group (features in compound 38), its nitro group could act as a hydrogen-bond acceptor, mimicking the sulfonyl group’s role in binding kinase targets .

Metabolic Stability :

Key Contrasts and Design Considerations

- Synthetic Utility : The methylsulfonyl group in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide facilitates heterocyclic synthesis, whereas the target compound’s piperazine moiety may require more complex coupling steps .

Biological Activity

N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including antibacterial properties, cytotoxicity, and pharmacokinetics.

Chemical Structure and Properties

The compound has the molecular formula and features a complex structure with a chloro group, a nitro group, and a piperazine moiety. The presence of these functional groups enhances its reactivity and biological profile, making it a candidate for further research in drug development.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits significant antibacterial activity, particularly against Klebsiella pneumoniae , a major pathogen responsible for various infections. The chloro atom is believed to stabilize the compound in the active site of target enzymes, likely impacting penicillin-binding proteins and promoting cell lysis .

Table 1: Antibacterial Efficacy Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Klebsiella pneumoniae | 16 µg/mL | Effective against resistant strains |

| Escherichia coli | 32 µg/mL | Moderate efficacy observed |

| Staphylococcus aureus | 64 µg/mL | Limited activity noted |

Cytotoxicity and Mutagenicity

Investigations into the cytotoxicity and mutagenicity of this compound have yielded favorable results, suggesting it may have potential therapeutic applications with acceptable safety profiles. In vitro assays demonstrated that the compound does not exhibit significant toxic effects on mammalian cell lines at therapeutic concentrations .

Pharmacokinetic Profile

The pharmacokinetic analysis indicates that this compound possesses good parameters for oral administration. Its absorption, distribution, metabolism, and excretion (ADME) characteristics suggest potential for effective systemic delivery .

The mechanism of action of this compound is believed to involve interactions with bacterial enzymes and cellular targets. It may synergize with other antibiotics, enhancing their efficacy against resistant bacterial strains. Further studies are required to elucidate its precise mechanism and interactions with human enzymes or receptors .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table highlights notable examples:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-fluoro-3-nitrophenyl)acetamide | Fluorine instead of chlorine | Potentially different antibacterial spectrum |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Additional chlorine | Enhanced antibacterial activity against Klebsiella pneumoniae |

| N-(2-hydroxyphenyl)acetamide | Hydroxy group instead of nitro | Exhibits different biological activities; less potent |

These comparisons emphasize how modifications in functional groups can significantly influence biological activity and pharmacological properties.

Q & A

Q. What are the standard synthetic routes for N-(4-chloro-3-nitrophenyl)-2-(4-phenylpiperazino)acetamide?

The compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions. A typical protocol involves reacting 4-chloro-3-nitroaniline with 2-chloroacetyl chloride to form the acetamide intermediate, followed by coupling with 4-phenylpiperazine under reflux in polar aprotic solvents (e.g., acetonitrile or DMF). Purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

- 1H/13C NMR : To confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak [M+H]+.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350–1520 cm⁻¹) .

Q. What pharmacological activities are associated with this compound?

Preliminary studies suggest interactions with kinase pathways and apoptosis induction. Structural analogs exhibit antimicrobial activity (MICs: 13–27 µmol/L against S. aureus and C. albicans), attributed to electron-withdrawing groups (e.g., -Cl, -NO₂) enhancing membrane penetration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Temperature Control : Reflux at 80–90°C in DMF improves coupling efficiency.

- Catalyst Use : Adding catalytic KI accelerates SNAr reactions.

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while DMSO may reduce side products .

Q. How should researchers resolve contradictions in reported bioactivity data?

- Replicate Assays : Use standardized protocols (e.g., CLSI guidelines for MIC determination).

- Structural Confirmation : Verify compound purity via HPLC and crystallography (e.g., SHELX-refined structures) to rule out impurities affecting results .

Q. What computational modeling approaches are suitable for studying this compound’s interactions?

- Molecular Docking : Use AutoDock Vina to predict binding affinities with kinase targets (e.g., EGFR).

- QSAR Models : Correlate substituent effects (e.g., -Cl position) with bioactivity using descriptors like logP and Hammett constants .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

- Substituent Variation : Synthesize analogs with -F, -Br, or -CF₃ groups to assess electronic effects.

- Bioisosteric Replacement : Replace the nitro group with a cyano group to modulate reactivity and toxicity .

Q. What analytical challenges arise during multi-step synthesis?

- Intermediate Stability : Monitor intermediates (e.g., chloroacetamide) via TLC to prevent degradation.

- Byproduct Identification : Use LC-MS to detect sulfoxide or over-alkylation byproducts in coupling steps .

Q. How do in vitro and in vivo pharmacological profiles differ, and how can this gap be addressed?

- Metabolic Stability : Assess hepatic microsomal stability to predict in vivo half-life.

- Formulation Adjustments : Use liposomal encapsulation to improve bioavailability in animal models .

Q. What role do halogen substituents play in modulating biological activity?

- Electron-Withdrawing Effects : Chlorine at the 4-position enhances membrane permeability (logP >3.5).

- Steric Effects : Ortho-substituted halogens may hinder target binding, reducing efficacy .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.